![molecular formula C11H15NO4S2 B5974957 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5974957.png)
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid, also known as MPTPSC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTPSC is a sulfonamide derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively in the laboratory. In
作用機序
The mechanism of action of 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has also been reported to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been reported to exhibit various biochemical and physiological effects in the laboratory. In vitro studies have shown that 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid can reduce inflammation, decrease blood glucose levels, and improve insulin sensitivity.
実験室実験の利点と制限
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid also has some limitations, including its high cost and potential toxicity at high concentrations.
将来の方向性
For research on 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid include the development of 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid derivatives with improved pharmacological properties, investigation of its molecular targets, and its potential use as a therapeutic agent for various diseases.
合成法
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid can be synthesized through various methods, including the reaction of 2-thiophenecarboxylic acid with chlorosulfonyl isocyanate followed by the reaction with 3-methylpiperidine. Another method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride followed by the reaction with 3-methylpiperidine. Both methods have been reported to yield 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid with high purity and yield.
科学的研究の応用
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been studied extensively in scientific research due to its potential applications in various fields. One of the main applications of 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, among others.
特性
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-8-3-2-4-12(6-8)18(15,16)9-5-10(11(13)14)17-7-9/h5,7-8H,2-4,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQOJSZDEGZUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5974876.png)
![4-(3-methoxy-4-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974879.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5974880.png)
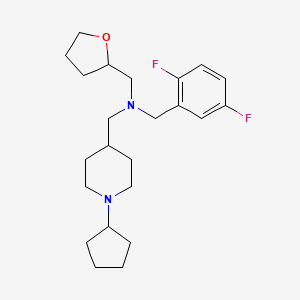
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974891.png)
![2-methoxy-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5974897.png)
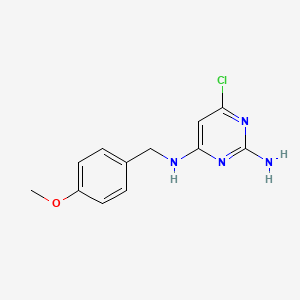
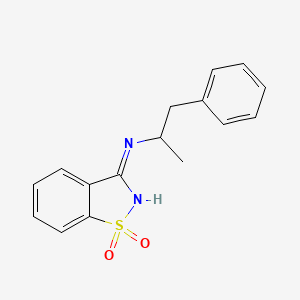
![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)
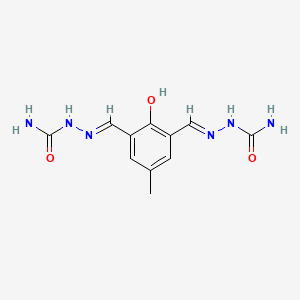
![7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974919.png)
![2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B5974921.png)
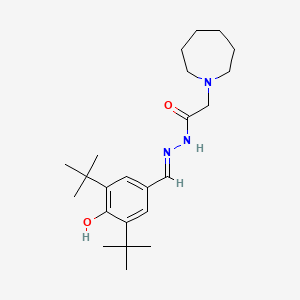
![1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5974936.png)